Carbocysteine lysine

Descripción general

Descripción

Carbocysteine lysine is a compound formed by the combination of carbocysteine and lysine. Carbocysteine is a thioether derivative of the amino acid cysteine, known for its mucolytic properties, which means it helps break down mucus. Lysine is an essential amino acid that plays a crucial role in protein synthesis. The combination of these two compounds enhances the therapeutic effects of carbocysteine, making it more effective in reducing mucus viscosity and aiding in its expulsion from the respiratory tract .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbocysteine lysine is synthesized by mixing an aqueous solution of carbocysteine with lysine. The mixture undergoes a salt-forming reaction, resulting in the formation of this compound. This process does not require the use of organic solvents, making it environmentally friendly. The final product is obtained through spray-drying, which ensures uniform particle size and high purity .

Industrial Production Methods

The industrial production of this compound follows a similar process to the synthetic route. The key steps include mixing carbocysteine and lysine in an aqueous solution, followed by a salt-forming reaction and spray-drying. This method is efficient and cost-effective, as it avoids the use of organic solvents and minimizes environmental impact .

Análisis De Reacciones Químicas

Oxidation

The thiol group in carbocysteine can undergo oxidation to form disulfides. Oxidizing agents like hydrogen peroxide can facilitate this reaction. Carbocysteine exhibits scavenging activity against reactive oxygen species (ROS), restoring physiological levels and preventing irreversible reduction of glutathione . It can scavenge hypochlorous acid (HOCl) and hydroxyl radicals (- OH) .

Reduction

Disulfides, formed through oxidation, can be reduced back to thiols using reducing agents like dithiothreitol.

Salt Formation

Carbocysteine and L-lysine react in an aqueous solution to form carbocysteine lysine through a salt-forming reaction . The molar ratio of carbocysteine to L-lysine is typically 1: (0.8~1.2) . The reaction temperature is maintained between 20~40°C, and the reaction time is 1~5 hours .

Reactions with Amines

Chemical methods exist for modifying amino groups on lysine residues and the N-terminus with high selectivity . Vinylic substitution reactions can be used for rapid lysine bioconjugation . Amine-reactive electrophiles can also be used for proximity-driven lysine-selective modification .

Maillard Reaction

Lysine is highly reactive in Maillard reactions, which involve reactions with reducing sugars . It is a key contributor to Maillard reaction products (MRPs) .

Other Metabolic Reactions

Carbocysteine undergoes several metabolic pathways, including decarboxylation, N-acetylation, sulfoxidation, deamination/transamination, and ester glucuronidation . Approximately 30% to 60% of the drug is excreted in urine without being metabolized .

Lysine-Cysteine Redox Switch

In proteins, lysine and cysteine residues can form a covalent nitrogen–oxygen–sulfur (NOS) bridge, creating a redox switch . These switches can be identified by searching for close contacts between lysine and cysteine residues, with N–S distances less than 3 Å .

Reaction Products

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide | Mild | Disulfides |

| Reduction | Dithiothreitol | Mild | Thiols |

| Salt Formation | L-lysine, Carbocysteine | Aqueous solution, 20-40°C | This compound |

| Substitution | Various nucleophiles | Mild | Substituted derivatives |

Impact on Oxidative Stress

Carbocysteine demonstrates antioxidant activity by scavenging reactive oxygen species (ROS) . It helps restore physiological levels of ROS and prevents the irreversible reduction of glutathione (GSH) . Carbocysteine also reduces the production of inflammatory mediators like IL-8 due to increased intracellular - OH activity .

Aplicaciones Científicas De Investigación

Clinical Efficacy in COPD

Reduction of Exacerbations:

Numerous studies have demonstrated the effectiveness of carbocysteine lysine in reducing exacerbations in patients with COPD. A prospective study involving 155 COPD patients showed that the addition of a daily dose of 2.7 g of this compound significantly reduced the average number of exacerbations from 1.97 to 1.03 over one year (p<0.01). In patients with a history of multiple exacerbations, the reduction was even more pronounced, from 69% to 33% for those on inhaled steroids and from 58% to 25% for those not on steroids .

Long-term Treatment Benefits:

A multicenter, double-blind study involving 662 outpatients confirmed that continuous administration of this compound for six months led to a significant prolongation in the time until the first exacerbation compared to placebo . Additionally, another study indicated that long-term use resulted in fewer days spent in the hospital and no loss of lung function, thereby improving health-related quality of life .

Effects on Viral Infections

Recent studies indicate that this compound may have protective effects against viral infections affecting the respiratory tract. It has demonstrated antiviral activity against human rhinovirus and respiratory syncytial virus (RSV), suggesting its potential role in mitigating viral-induced exacerbations in patients with pre-existing respiratory conditions .

Clinical Trials Summary

| Study | Design | Treatment | Outcome |

|---|---|---|---|

| Study A | Prospective cohort | 2.7 g/day this compound | Significant reduction in exacerbation frequency |

| Study B | Double-blind RCT | Continuous vs. intermittent this compound | Prolonged time until first exacerbation |

| Study C | Multicenter trial | 1500 mg/day for one year | Reduction in hospitalization days and improved quality of life |

Pharmacokinetics

This compound is rapidly absorbed post-oral administration, achieving peak plasma concentrations within 1.5 to 2 hours. The pharmacokinetic profile indicates an area under the curve (AUC) comparable to other formulations of carbocysteine, confirming its bioavailability and therapeutic equivalence .

Mecanismo De Acción

Carbocysteine lysine exerts its effects by breaking down the disulfide bonds in mucus glycoproteins, reducing the viscosity of mucus. This action facilitates the expulsion of mucus from the respiratory tract, improving airway clearance. Additionally, this compound has antioxidant and anti-inflammatory properties, which help protect respiratory tissues from oxidative stress and inflammation .

Comparación Con Compuestos Similares

Carbocysteine lysine is unique compared to other mucolytic agents due to its combination of carbocysteine and lysine. This combination enhances its therapeutic effects, making it more effective in reducing mucus viscosity and aiding in its expulsion.

Similar Compounds

N-Acetylcysteine: Another mucolytic agent that breaks down mucus by disrupting disulfide bonds. it does not have the added benefits of lysine.

Erdosteine: A mucolytic with antioxidant properties, similar to this compound, but it lacks the lysine component.

This compound stands out due to its dual action of mucolytic and antioxidant properties, combined with the benefits of lysine, making it a versatile and effective compound for respiratory health.

Actividad Biológica

Carbocysteine lysine salt (CLS) is a compound known for its therapeutic applications, particularly in respiratory diseases such as chronic obstructive pulmonary disease (COPD). Its biological activity encompasses antioxidant, anti-inflammatory, and mucoregulatory effects, making it a significant subject of study in clinical and pharmacological research.

Antioxidant Activity

Mechanism of Action

this compound salt exhibits potent antioxidant properties. Research indicates that CLS can interfere with the conversion of xanthine dehydrogenase into superoxide-producing xanthine oxidase, thereby reducing oxidative stress in lung tissues affected by diseases such as COPD. In vitro studies have shown that CLS effectively scavenges free radicals, demonstrating superior efficacy compared to other antioxidants like glutathione (GSH) and N-acetyl cysteine (NAC) at lower concentrations .

Research Findings

- Study on Human Serum: CLS reduced DNA damage in bronchoalveolar lavages from COPD patients and quenched clastogenic activity induced by ultrasound treatment at concentrations as low as 2.5 mM .

- Endothelial Cell Studies: In cultured human lung endothelial cells exposed to elastase, CLS significantly decreased xanthine oxidase activity, further supporting its role in mitigating oxidative damage .

Mucoregulatory Effects

This compound salt is recognized for its mucolytic properties, which enhance mucus clearance in the respiratory tract. This action is particularly beneficial for patients with chronic bronchitis and COPD, where mucus hypersecretion is prevalent.

Clinical Studies

- A prospective study involving 155 COPD patients demonstrated that a daily dose of 2.7 g of CLS significantly reduced the frequency of exacerbations from 1.97 to 1.03 per year (p<0.01), indicating its effectiveness in managing respiratory conditions .

- Another clinical trial reported that long-term administration of CLS resulted in a marked reduction in exacerbation rates among patients previously experiencing multiple episodes per year .

Anti-inflammatory Properties

In addition to its mucoregulatory effects, CLS has been shown to exert anti-inflammatory actions. It modulates inflammatory responses by reducing the infiltration of inflammatory cells and decreasing the expression of pro-inflammatory cytokines.

Findings from Animal Models

- Studies indicate that CLS can counteract increased mucus cell numbers and MUC5AC protein expression due to inflammatory stimuli, thus restoring normal mucus composition .

- The compound has also been shown to regulate oxidative stress markers, enhancing cellular viability and reducing levels of inflammatory mediators such as IL-6 and IL-8 in various experimental models .

Summary of Clinical Efficacy

The following table summarizes key clinical findings related to the efficacy of this compound salt in treating COPD:

| Study Type | Patient Population | Dosage | Outcome |

|---|---|---|---|

| Prospective Study | 155 COPD Patients | 2.7 g/day | Reduction in exacerbations from 1.97 to 1.03 per year (p<0.01) |

| Double-Blind RCT | 662 Outpatients with Chronic Bronchitis | 2.7 g/day | Significant reduction in mean days of acute respiratory illness |

| Multicenter Trial | COPD Patients | 750 mg three times daily | Improved peak flow rates; no significant difference in exacerbation rates compared to placebo |

Propiedades

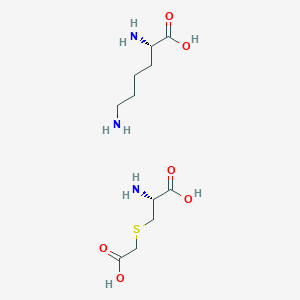

IUPAC Name |

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGXGPWVLUSDSQ-RVZXSAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964336 | |

| Record name | S-(Carboxymethyl)cysteine--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49673-81-6 | |

| Record name | L-Lysine, compd. with S-(carboxymethyl)-L-cysteine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49673-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049673816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(Carboxymethyl)cysteine--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1Y95PXXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: SCMC-Lys primarily acts as a mucoregulator by modifying the structure and composition of mucus. It promotes the production of sialomucins, which are less viscous and more easily cleared from the airways, over fucomucins, which are more tenacious [, ]. Additionally, SCMC-Lys exhibits antioxidant and anti-inflammatory properties, further contributing to its beneficial effects in respiratory diseases like COPD [, , , ].

ANone: The provided research papers primarily focus on the pharmacological aspects of carbocysteine lysine. Specific data regarding its material compatibility and stability under various conditions is not available in these papers.

ANone: The provided research papers do not describe any catalytic properties of this compound. Its therapeutic efficacy is mainly attributed to its mucoregulatory, antioxidant, and anti-inflammatory activities.

ANone: While the provided research primarily focuses on in vitro and in vivo studies, one paper mentions the potential use of computational chemistry. It suggests exploring the use of Quantitative Structure-Activity Relationship (QSAR) models to understand the relationship between the structure of this compound and its biological activity [].

ANone: The research papers provided do not delve into the specific SAR of this compound. Further research is needed to understand how different structural modifications could impact its potency, selectivity, and overall efficacy.

ANone: While specific SHE regulations are not discussed in the research, the papers highlight the importance of responsible practices and risk minimization throughout the research and development of SCMC-Lys [].

ANone: Several studies demonstrate the efficacy of SCMC-Lys in COPD treatment. One study showed that continuous administration of SCMC-Lys significantly reduced the incidence of acute exacerbations in COPD patients compared to placebo []. Other studies reported improvements in lung function parameters, reduced sputum viscosity, and better symptom control in COPD patients treated with SCMC-Lys [, , ]. In vitro studies using human respiratory cells revealed SCMC-Lys's ability to enhance glutathione levels and protect cells from oxidative stress [, ].

ANone: While the research papers don't pinpoint specific biomarkers, they explore the relationship between SCMC-Lys and various biological factors involved in COPD pathogenesis. These include inflammatory markers like interleukin-6 and tumor necrosis factor-alpha, oxidative stress markers like reactive oxygen species, and lung function parameters like FEV1 [, ]. Further research focusing on identifying reliable biomarkers to predict treatment response and monitor efficacy would be valuable.

ANone: The research papers mention various techniques used to analyze SCMC-Lys and its effects, including spirometry for lung function assessment [], fluorometric analyses to measure glutathione and reactive oxygen species levels [, ], and PCR for studying gene expression related to the glutathione system [].

ANone: The research papers primarily focus on the clinical applications of SCMC-Lys. Data on its environmental impact and degradation pathways is not provided in these studies.

ANone: While the research papers acknowledge the importance of bioavailability for oral drug formulations, they do not provide specific details regarding the dissolution and solubility properties of this compound [, ].

ANone: Although the research papers utilize various analytical methods, specific details regarding their validation (accuracy, precision, specificity) are not provided [, ].

ANone: The provided research does not mention any specific immunogenic properties of this compound. Further research is needed to explore its potential impact on the immune system.

ANone: Information about interactions between this compound and drug transporters is not available in the provided research papers. Further investigation is necessary to understand if such interactions exist and their potential clinical implications.

ANone: The provided research does not elaborate on the potential of this compound to induce or inhibit drug-metabolizing enzymes. Further research could shed light on these aspects and their relevance for potential drug interactions.

ANone: Yes, several alternatives to this compound are available for managing respiratory diseases. These include other mucolytics like ambroxol hydrochloride [], as well as different drug classes like bronchodilators and inhaled corticosteroids, which are often used in combination with mucolytics for comprehensive COPD management [, ]. The choice of treatment depends on the individual patient's condition and needs.

ANone: The provided research papers do not provide specific details regarding the recycling and waste management of this compound. It's crucial to follow local regulations and guidelines for pharmaceutical waste disposal.

ANone: The research highlights the importance of access to cell culture models, animal models of respiratory diseases, and clinical trial networks to further investigate the mechanisms, efficacy, and safety of SCMC-Lys. Additionally, access to advanced analytical techniques, such as fluorimetry, PCR, and confocal microscopy, is essential for characterizing the compound and studying its effects at a cellular level [, , ].

ANone: While the provided research doesn't present a historical timeline, it highlights key findings that have shaped our understanding of SCMC-Lys. These include the discovery of its mucoregulatory properties, its antioxidant and anti-inflammatory effects, and its clinical efficacy in managing COPD exacerbations [, , ].

ANone: The study of SCMC-Lys exemplifies the benefits of interdisciplinary research. Collaboration between pulmonologists, pharmacologists, chemists, and cell biologists has been instrumental in elucidating its mechanisms of action, pharmacokinetics, and therapeutic potential [, , , ]. This collaborative approach is crucial for translating basic research findings into effective clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.